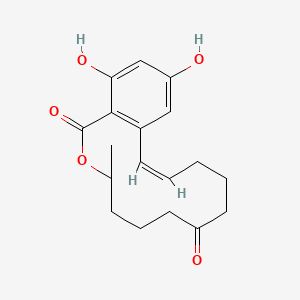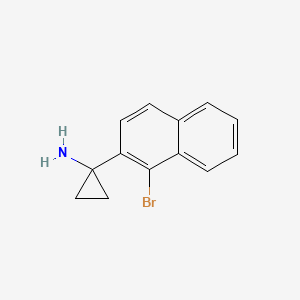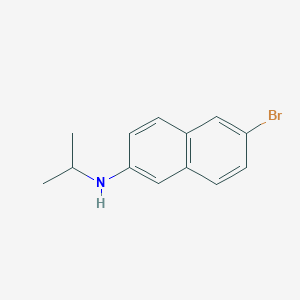![molecular formula C11H11FN2O3S B12082170 Benzo[b]thiophene-2-carboximidamide, 4-fluoro-N-hydroxy-5,6-dimethoxy-](/img/structure/B12082170.png)
Benzo[b]thiophene-2-carboximidamide, 4-fluoro-N-hydroxy-5,6-dimethoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo[b]thiophene-2-carboximidamide, 4-fluoro-N-hydroxy-5,6-dimethoxy- is a synthetic organic compound known for its potential therapeutic applications, particularly in the treatment of heart failure. This compound is characterized by its unique chemical structure, which includes a benzo[b]thiophene core substituted with a carboximidamide group, a fluorine atom, and two methoxy groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[b]thiophene-2-carboximidamide, 4-fluoro-N-hydroxy-5,6-dimethoxy- typically involves multiple steps:
Formation of the Benzo[b]thiophene Core: The initial step often involves the cyclization of a suitable precursor to form the benzo[b]thiophene ring. This can be achieved through various methods, such as the Pummerer rearrangement or the Gewald reaction.
Introduction of the Carboximidamide Group: The carboximidamide group can be introduced via the reaction of the benzo[b]thiophene derivative with cyanamide under acidic conditions.
Methoxylation: The methoxy groups are typically introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Benzo[b]thiophene-2-carboximidamide, 4-fluoro-N-hydroxy-5,6-dimethoxy- can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which can affect the carboximidamide group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the positions adjacent to the sulfur atom in the thiophene ring. Reagents such as halogens or nucleophiles like amines can be used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, amines.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while reduction can yield amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Benzo[b]thiophene-2-carboximidamide, 4-fluoro-N-hydroxy-5,6-dimethoxy- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of Benzo[b]thiophene-2-carboximidamide, 4-fluoro-N-hydroxy-5,6-dimethoxy- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound primarily targets enzymes and receptors involved in cardiovascular function.
Pathways: It modulates pathways related to heart muscle contraction and relaxation, leading to improved cardiac output and reduced symptoms of heart failure.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzo[b]thiophene-2-carboximidamide: Lacks the fluorine and methoxy groups, which may affect its biological activity.
4-Fluoro-N-hydroxy-5,6-dimethoxybenzo[b]thiophene: Similar structure but without the carboximidamide group, potentially altering its therapeutic properties.
Uniqueness
Benzo[b]thiophene-2-carboximidamide, 4-fluoro-N-hydroxy-5,6-dimethoxy- is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C11H11FN2O3S |
|---|---|
Molekulargewicht |
270.28 g/mol |
IUPAC-Name |
4-fluoro-N'-hydroxy-5,6-dimethoxy-1-benzothiophene-2-carboximidamide |
InChI |
InChI=1S/C11H11FN2O3S/c1-16-6-4-7-5(9(12)10(6)17-2)3-8(18-7)11(13)14-15/h3-4,15H,1-2H3,(H2,13,14) |
InChI-Schlüssel |
JHCWLAVFDAPCMI-UHFFFAOYSA-N |
Isomerische SMILES |
COC1=CC2=C(C=C(S2)/C(=N/O)/N)C(=C1OC)F |
Kanonische SMILES |
COC1=CC2=C(C=C(S2)C(=NO)N)C(=C1OC)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


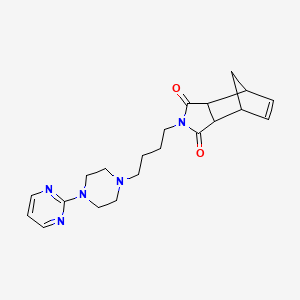

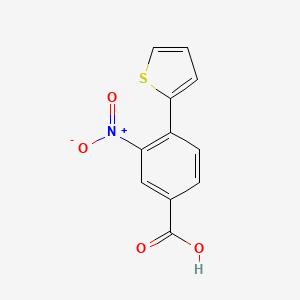

![[5-(6-Aminopurin-9-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12082125.png)

